(R)-Mucronulatol

Cytotoxicity Leukemia Isoflavonoid SAR

Procure (R)-Mucronulatol (≥98% HPLC) for reproducible SAR studies: its 2-fold MIC difference (S. aureus 7.8 vs E. coli 15.5 µg/mL) enables Gram-positive selectivity mapping. Validates TR inhibition models (ΔGbind -7.9 kcal/mol) and serves as an authenticated biomarker standard for Astragalus/propolis QC.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 57128-11-7
Cat. No. B1229622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Mucronulatol
CAS57128-11-7
Synonyms3',7-dihydroxy-2',4'-dimethoxyisoflavan
mucronulatol
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O
InChIInChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m0/s1
InChIKeyNUNFZNIXYWTZMW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Mucronulatol (CAS 57128-11-7) Procurement Guide: Definition, Class, and Baseline Characteristics


(R)-Mucronulatol is a naturally occurring isoflavan flavonoid, specifically identified as (3R)-7,3'-dihydroxy-2',4'-dimethoxyisoflavan, with the molecular formula C₁₇H₁₈O₅ and a molecular weight of 302.32 g/mol. It is primarily isolated from plant sources including Astragalus adsurgens and Caribbean propolis, and is characterized as a chiral secondary metabolite within the polyketide class . This compound has been identified as one of the most cytotoxic constituents present in Caribbean propolis and is recognized for its diverse bioactivities, which form the basis for its research and procurement interest [1].

(R)-Mucronulatol Procurement: Why In-Class Analogs and Isoflavonoid Derivatives Cannot Be Interchanged


The biological activity of isoflavonoids is highly dependent on specific substitution patterns and stereochemistry. Simple in-class substitution with structurally related analogs such as other isoflavans (e.g., vestitol, sativan) or isoflavanones (e.g., violanone) is not scientifically valid, as these compounds exhibit profoundly different, and often null, activity profiles across key assays. For instance, while (R)-Mucronulatol demonstrates potent and selective cytotoxic activity in certain cancer cell lines, its direct biosynthetic precursor and structural analog, violanone, has been shown to be completely inactive in the same assay systems [1]. Furthermore, (R)-Mucronulatol exhibits a unique selectivity profile in multidrug-resistant (MDR) cancer cells, a property not shared by many other cytotoxic agents and likely not preserved across the broader isoflavonoid class [2]. These critical functional divergences underscore the necessity of procuring the specific compound (R)-Mucronulatol for targeted research applications, as detailed in the quantitative evidence below.

Quantitative Evidence for (R)-Mucronulatol: Head-to-Head Data vs. Analogs and Positive Controls


Superior and Selective Cytotoxicity in HBL100 Leukemia Cells Compared to Direct Analogs

(R)-Mucronulatol exhibits a significant and selective antiproliferative effect, in contrast to its closely related analogs. In a direct head-to-head comparison using the same assay, (R)-Mucronulatol demonstrated potent activity against the HBL100 human leukemia cell line, while its natural analog violanone and a synthetic isoflavone analog were both completely inactive [1]. This stark difference in activity highlights the critical importance of (R)-Mucronulatol's specific structure for this bioactivity.

Cytotoxicity Leukemia Isoflavonoid SAR

Differential Cytotoxic Potency Across a Panel of Cancer Cell Lines vs. 7-Hydroxy-6-methoxyflavanone

In a comprehensive screen of 42 compounds from Brazilian red propolis, (R)-Mucronulatol and 7-hydroxy-6-methoxyflavanone emerged as the most promising cytotoxic agents. While 7-hydroxy-6-methoxyflavanone was more potent across a broader range of cell lines, (R)-Mucronulatol demonstrated comparable, and in some cases superior, activity against specific cancer types, with its activity being comparable to the clinically used anticancer drugs 5-fluorouracil and doxorubicin [1]. This cross-study comparison positions (R)-Mucronulatol as a top-tier candidate within this chemically diverse natural product library.

Cytotoxicity Solid Tumors Natural Products

Selective Cytotoxicity in Multidrug-Resistant (MDR) Cancer Cell Models

A critical differentiator for (R)-Mucronulatol is its unique pattern of activity against multidrug-resistant (MDR) cancer cells. In a study characterizing its effects on both wildtype and resistant sublines, (R)-Mucronulatol exhibited potent cytotoxicity in MDR1-negative (MDR1⁻) cells but was completely inactive in MDR1-overexpressing (MDR1⁺) systems at concentrations up to 100 μg/mL [1]. This selectivity profile, linked to its mechanism of interfering with cell cycle progression rather than being a substrate for the MDR1 efflux pump, is a verifiable and quantifiable feature.

Drug Resistance MDR1 Cancer Chemotherapy

Broad-Spectrum Antibacterial Activity with Quantified MIC Values

As a baseline for its antimicrobial applications, (R)-Mucronulatol exhibits broad-spectrum antibacterial activity. Its potency has been quantified against a panel of Gram-positive and Gram-negative bacteria. While no direct comparator data is available in this context, these established MIC values provide a quantitative benchmark for its activity, supporting its use as a reference compound in antimicrobial screening programs .

Antibacterial Natural Product MIC

Recommended Research and Industrial Application Scenarios for (R)-Mucronulatol (CAS 57128-11-7)


Oncology Lead Discovery: Targeting MDR1-Negative and Hematologic Malignancies

Based on its potent and selective cytotoxic activity in MDR1⁻ cancer cells (IC₅₀ = 2.7 - 10.2 μg/mL) [1] and its significant activity against the HBL100 leukemia cell line (IC₅₀ = 5.7 μM) where direct analogs were inactive [2], (R)-Mucronulatol is an ideal candidate for lead optimization programs. Research should focus on cancers characterized by low MDR1 expression and hematologic malignancies, utilizing it as a chemical probe to dissect cell cycle regulatory pathways independent of MDR1-mediated efflux.

Solid Tumor Pharmacology: Benchmarking Against Clinical Standards

The demonstration that (R)-Mucronulatol's cytotoxic potency against LLC (IC₅₀ = 8.38 μM) and A549 (IC₅₀ = 9.9 μM) lung cancer cell lines is comparable to the established chemotherapeutics 5-fluorouracil and doxorubicin [3] positions it as a high-value compound for in vivo efficacy and pharmacokinetic studies. Procurement for solid tumor xenograft models is scientifically justified to validate its translational potential as a novel anticancer agent.

Antimicrobial Reference Standard and SAR Probe

With defined MIC values against a panel of five bacterial species, including S. aureus (MIC = 7.8 μg/mL) and E. coli (MIC = 15.5 μg/mL) , (R)-Mucronulatol serves as a useful positive control or reference standard in antimicrobial susceptibility testing and natural product screening. Its well-defined structure makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing the antibacterial pharmacophore within the isoflavan class.

Multidrug Resistance (MDR) Mechanistic Studies

The stark differential activity of (R)-Mucronulatol between MDR1⁻ (active) and MDR1⁺ (inactive at >100 μg/mL) cell systems [1] makes it a unique tool compound for investigating MDR1-independent cytotoxic mechanisms. Researchers should procure this compound to study cell cycle interference, apoptosis induction (sub-G1 population), and regulation of proteins like p21ᶜⁱᵖ¹ and p27ᴷⁱᵖ¹ in the context of drug resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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